
2-Ethyl-3,4-dimethylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3,4-dimethylpentanenitrile is an organic compound belonging to the nitrile family It is characterized by a nitrile group (-C≡N) attached to a branched hydrocarbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,4-dimethylpentanenitrile typically involves the reaction of a suitable alkyl halide with sodium cyanide (NaCN) in a nucleophilic substitution reaction. The general reaction can be represented as follows: [ \text{R-X} + \text{NaCN} \rightarrow \text{R-CN} + \text{NaX} ] where R represents the hydrocarbon chain, and X is the halide group.
Industrial Production Methods: Industrial production of nitriles, including this compound, often involves the dehydration of primary amides using dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3,4-dimethylpentanenitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether.
Hydrolysis: Aqueous acid (HCl) or base (NaOH).
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents.
Major Products:
Reduction: Primary amine.
Hydrolysis: Carboxylic acid.
Substitution: Various substituted nitriles.
Applications De Recherche Scientifique
2-Ethyl-3,4-dimethylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3,4-dimethylpentanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparaison Avec Des Composés Similaires
- 2-Methyl-3,4-dimethylpentanenitrile
- 2-Ethyl-3,4-dimethylhexanenitrile
- 2-Ethyl-3,4-dimethylbutanenitrile
Comparison: 2-Ethyl-3,4-dimethylpentanenitrile is unique due to its specific branching and the position of the nitrile group. This structural uniqueness can influence its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Propriétés
Numéro CAS |
53153-90-5 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2-ethyl-3,4-dimethylpentanenitrile |
InChI |
InChI=1S/C9H17N/c1-5-9(6-10)8(4)7(2)3/h7-9H,5H2,1-4H3 |
Clé InChI |
WPDFTDORVUCUIF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#N)C(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


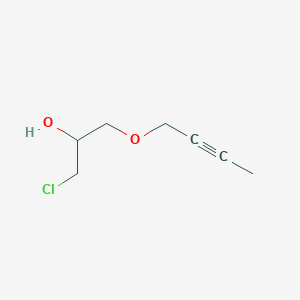
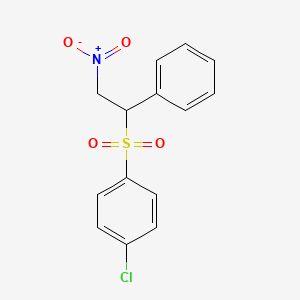
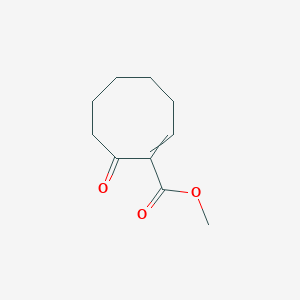
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
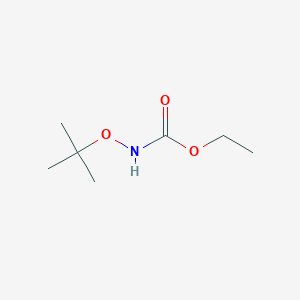

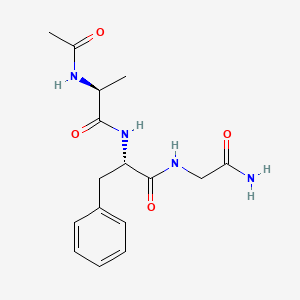
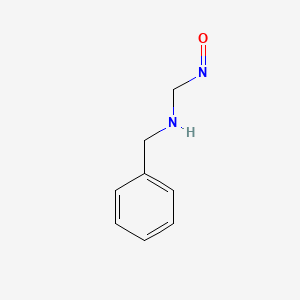
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
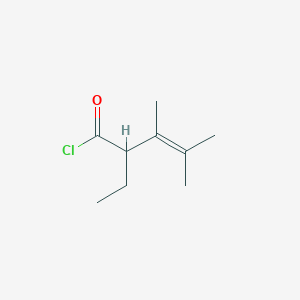
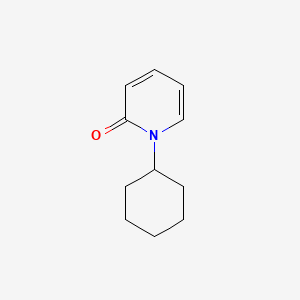
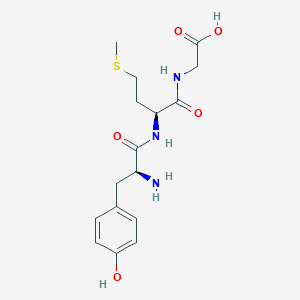
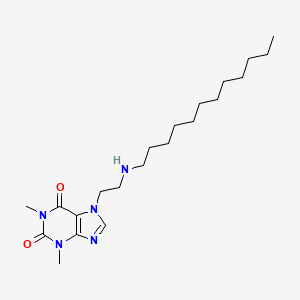
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
